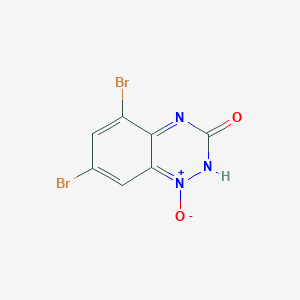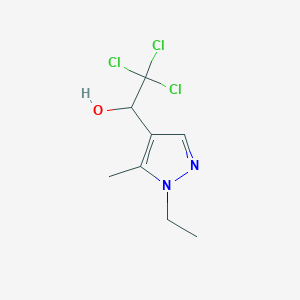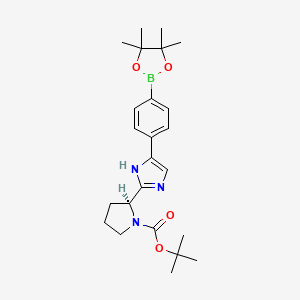
ethyl (4-methyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-methyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(oxo)acetate, commonly known as MDPQ, is a quinoline-based organic compound. It is a colorless, crystalline solid with a molecular weight of 252.32 g/mol and a melting point of 57-58 °C. MDPQ is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as an additive in the production of polymers.
科学的研究の応用
Crystal Structure and Molecular Analysis
- A study by Baba et al. (2019) analyzed the crystal structure of a compound similar to ethyl (4-methyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(oxo)acetate, focusing on its 3D network structure and π–π interactions which could be relevant in materials science and molecular engineering (Baba et al., 2019).
Antimicrobial Agents
- Desai et al. (2007) synthesized and characterized new quinazoline derivatives, which included compounds structurally related to this compound, for their potential as antimicrobial agents (Desai et al., 2007).
Cytotoxic Activity in Cancer Research
- Nguyen et al. (2019) studied derivatives of a compound structurally similar to this compound for their cytotoxic activity against leukemia and breast cancer cell lines, highlighting its potential use in cancer research (Nguyen et al., 2019).
Spectroscopic Analysis and Molecular Docking
- El-Azab et al. (2016) conducted a comprehensive spectroscopic analysis of a compound closely related to this compound. Their study also included molecular docking, which suggests potential inhibitory activity against specific biological targets (El-Azab et al., 2016).
Synthesis and Characterization for Potential Pharmacological Use
- Several studies, including those by Riadi et al. (2021) and Rajveer et al. (2010), have focused on the synthesis and characterization of quinazolinone derivatives, which are structurally related to the compound . These studies explore their potential use as pharmacological agents (Riadi et al., 2021), (Rajveer et al., 2010).
特性
IUPAC Name |
ethyl 2-(4-methyl-4-phenyl-2,3-dihydroquinolin-1-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-24-19(23)18(22)21-14-13-20(2,15-9-5-4-6-10-15)16-11-7-8-12-17(16)21/h4-12H,3,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBZRXRSRSRCMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC(C2=CC=CC=C21)(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate](/img/structure/B1396276.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396277.png)
![2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396278.png)


![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396284.png)



amino]carbonyl}benzoic acid](/img/structure/B1396295.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396296.png)